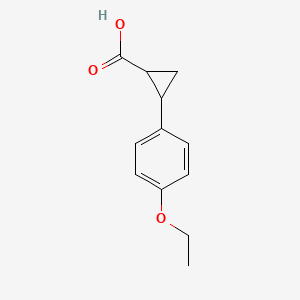
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
trans-2-Phenylcyclopropane-1-carboxylic acid: Similar structure but lacks the ethoxy group.
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid: Contains additional chlorine atoms, which may alter its reactivity and applications.
Uniqueness
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased solubility or enhanced binding affinity to target molecules .
Biological Activity
2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropane structure and ethoxyphenyl substituent, is being explored for various applications, particularly in the fields of medicinal chemistry and agricultural science.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions using ethoxyphenyl precursors. Various synthetic methodologies have been reported, including the use of transition metal catalysts to facilitate cyclopropanation under mild conditions. The resulting compounds are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a range of potential effects:
Antifungal and Insecticidal Properties
Research indicates that derivatives of this compound exhibit moderate antifungal and insecticidal activities. For instance, a study synthesized amide-type compounds from this acid and evaluated their bioassay results, which demonstrated efficacy against various fungal strains and insect pests .
Inhibition of Ethylene Biosynthesis
The compound has been studied for its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in fruit ripening and senescence. Compounds structurally related to this compound have shown promise in inhibiting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production .
Case Studies
Several case studies provide insight into the biological activity of this compound:
- Fungicidal Activity : A study conducted on various synthesized derivatives revealed that certain compounds derived from this compound displayed significant fungicidal properties against common agricultural pathogens. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance antifungal activity.
- Insecticidal Efficacy : Another investigation evaluated the insecticidal effects of the synthesized derivatives against specific pest species. The results indicated that certain derivatives exhibited higher toxicity compared to commercial insecticides, suggesting potential applications in pest management strategies.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-15-9-5-3-8(4-6-9)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |
InChI Key |
LPXOGNLUMUAOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















